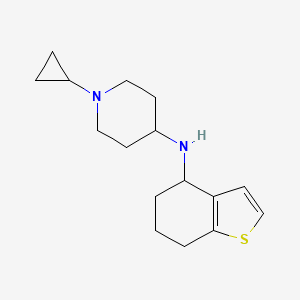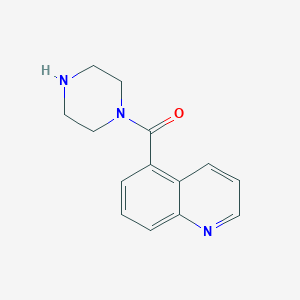
N-(4-oxocyclohexyl)quinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-oxocyclohexyl)quinoline-8-carboxamide, also known as CQ1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its ability to interact with biological systems, and its unique chemical structure makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-(4-oxocyclohexyl)quinoline-8-carboxamide is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. N-(4-oxocyclohexyl)quinoline-8-carboxamide has also been shown to modulate the activity of various receptors, including the cannabinoid receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
N-(4-oxocyclohexyl)quinoline-8-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. N-(4-oxocyclohexyl)quinoline-8-carboxamide has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-oxocyclohexyl)quinoline-8-carboxamide is its ability to interact with multiple biological targets, making it a versatile tool for studying various biological processes. However, one limitation of N-(4-oxocyclohexyl)quinoline-8-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-oxocyclohexyl)quinoline-8-carboxamide. One area of interest is the development of more potent and selective analogs of N-(4-oxocyclohexyl)quinoline-8-carboxamide, which could have improved efficacy and reduced side effects. Another area of interest is the investigation of the compound's potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Finally, further research is needed to fully elucidate the mechanism of action of N-(4-oxocyclohexyl)quinoline-8-carboxamide and its interactions with biological targets.
Synthesemethoden
The synthesis of N-(4-oxocyclohexyl)quinoline-8-carboxamide involves the reaction of 4-oxocyclohexylamine and 8-chloroquinoline-5-carboxylic acid in the presence of a base catalyst. The resulting product is then purified through a series of filtration and recrystallization steps to obtain a pure form of N-(4-oxocyclohexyl)quinoline-8-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-oxocyclohexyl)quinoline-8-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Eigenschaften
IUPAC Name |
N-(4-oxocyclohexyl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-13-8-6-12(7-9-13)18-16(20)14-5-1-3-11-4-2-10-17-15(11)14/h1-5,10,12H,6-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBVYGFOEMKPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(4-Ethoxyphenyl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568130.png)

![3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B7568143.png)
![2-[4-(5-Ethylthiophene-2-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568151.png)

![2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7568157.png)






